

Application Notes: The Use of Tac1 Knockout Mice in Pain Research

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Compound of Interest

Compound Name: Tatsinine

Cat. No.: B15593599

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Introduction

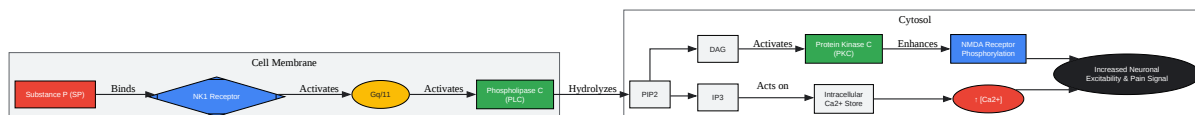
The tachykinin precursor 1 (Tac1) gene encodes for the neuropeptides Substance P (SP) and Neurokinin A (NKA).[1] These neuropeptides are integral to nociceptive signaling, transmitting pain information into the central nervous system.[2][3] SP, in particular, is released from the terminals of specific sensory nerves and binds preferentially to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor, to mediate pain and inflammatory responses.[2][4] The co-localization of SP with the excitatory neurotransmitter glutamate in primary afferents that respond to painful stimulation underscores its importance in pain pathways.[3]

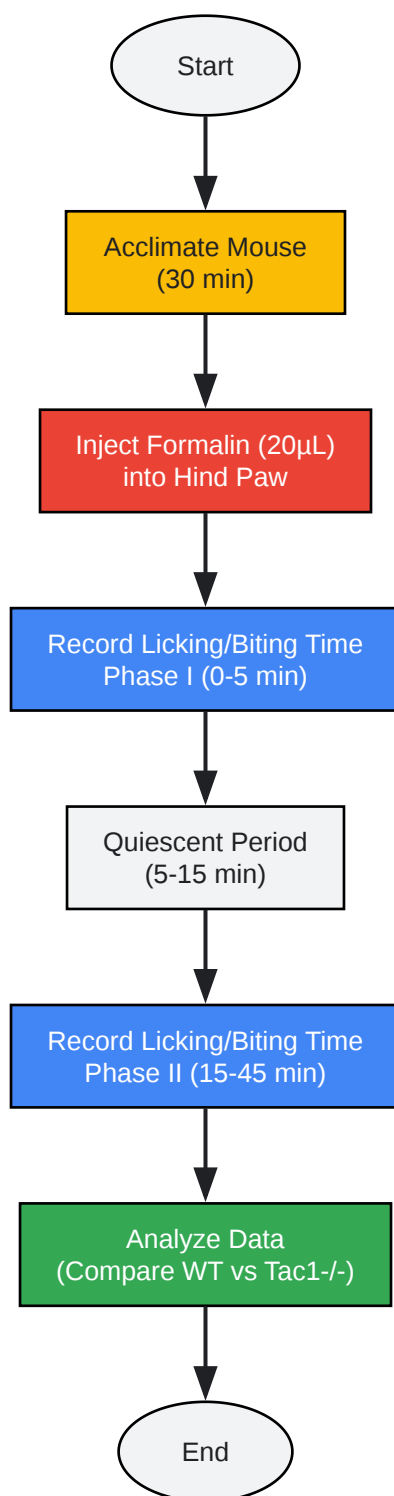
Tac1 knockout (Tac1^{-/-}) mice, which are incapable of producing Substance P and Neurokinin A, serve as a critical in vivo model for investigating the specific roles of these tachykinins in various pain modalities.[1] Research using these mice has demonstrated that the absence of Tac1 gene products can lead to a significant decrease in nociceptive pain responses to moderate or intense stimuli, while responses to light or non-painful stimuli often remain unchanged.[5] This makes Tac1^{-/-} mice an invaluable tool for dissecting the molecular mechanisms of pain and for the preclinical evaluation of novel analgesic drugs targeting the tachykinin system.

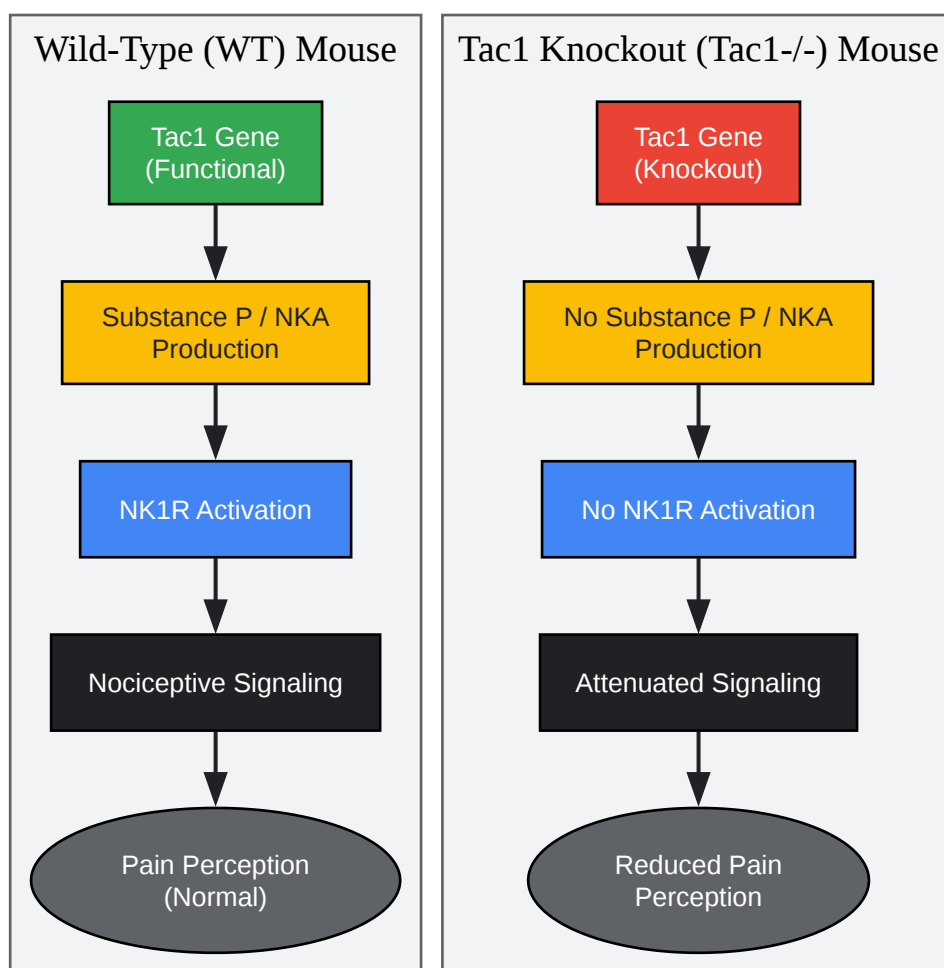
Signaling Pathways of Tac1-Encoded Peptides

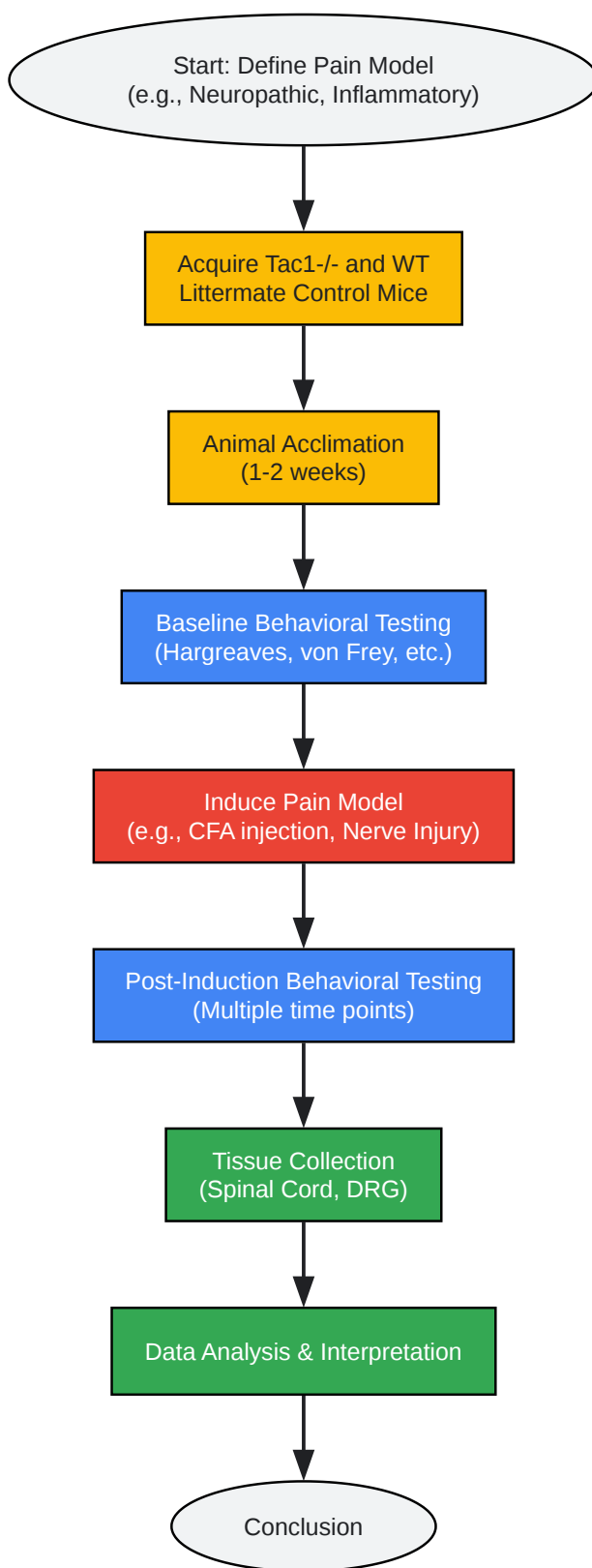
Substance P is a primary ligand for the NK1R.[2][6] The binding of SP to NK1R on post-synaptic neurons in the spinal cord dorsal horn initiates a signaling cascade that increases neuronal excitability. This process involves the activation of G-proteins, leading to the

stimulation of phospholipase C (PLC).[6][7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).[6] This cascade ultimately enhances the activity of NMDA receptors, which are crucial for central sensitization and the amplification of pain signals.[7]









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